
3-Methoxy-2-methylaniline
Overview
Description
3-Methoxy-2-methylaniline (CAS: 19500-02-8) is an aromatic amine derivative with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the aniline ring (Figure 1). Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-methylphenol to form 2-methyl-3-nitrophenol , followed by reduction to yield 2-methyl-3-aminophenol . The final step involves methylation using dimethyl sulfate to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of N,N-dimethylacetamide as a solvent and sodium bicarbonate as a base. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-2-methylaniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of various amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
3-Methoxy-2-methylaniline serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly in the development of antiviral agents and other therapeutic drugs.
- Indoles and Indazoles : It is utilized in the preparation of indoles and indazoles, which are important structures in medicinal chemistry due to their biological activity against various diseases. For instance, derivatives synthesized from this compound have shown potential as antiviral agents .
- Quinoline Derivatives : The compound is also involved in the synthesis of quinoline derivatives, which possess a wide range of pharmacological properties, including antimalarial and anticancer activities.
Agrochemical Applications
The compound is used as an intermediate in the synthesis of agrochemicals such as herbicides and insecticides. Its derivatives have been explored for their efficacy in pest control and crop protection.
Agrochemical Type | Specific Use | Active Ingredient |
---|---|---|
Herbicides | Weed control | This compound derivatives |
Insecticides | Pest management | Various synthesized compounds |
Material Science
In material science, this compound is employed in the production of polymers and resins, particularly those requiring specific thermal and mechanical properties.
- Polymer Synthesis : The compound can be used to modify polymer structures to enhance properties such as flexibility, strength, and resistance to environmental factors.
Chemical Synthesis
This compound acts as a building block for various chemical syntheses due to its functional groups that allow for further modification.
- Nitration Reactions : It can undergo nitration to produce nitro derivatives that are valuable in dye manufacturing and other industrial applications.
- Coupling Reactions : The compound participates in coupling reactions to form azo dyes, which are widely used in textiles and food industries.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the synthesis of novel indazole derivatives from this compound, showing promising antiviral activity against specific viral strains. The research highlighted the efficiency of this compound as a precursor for developing new therapeutic agents .
Case Study 2: Agrochemical Development
Research focused on the use of this compound derivatives in formulating a new class of herbicides that exhibited enhanced efficacy compared to existing products. Field trials indicated improved crop yield due to effective weed management .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylaniline involves its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of 3-Methoxy-2-methylaniline include positional isomers and derivatives with variations in substituent placement or additional functional groups. Below is a systematic comparison:
Positional Isomers
Electronic and Steric Effects :
- This compound : The meta-methoxy group donates electrons via resonance, while the ortho-methyl group induces steric hindrance, directing electrophiles to the 5-position of the ring .
- 3-Methoxy-4-methylaniline : The para-methyl group may stabilize intermediates in Ullmann or Buchwald-Hartwig couplings due to reduced steric bulk .
Functional Derivatives
Material Science
- Substituent positions significantly affect polymerization kinetics. For example, this compound’s steric effects slow copolymerization rates compared to para-substituted analogs .
Biological Activity
3-Methoxy-2-methylaniline, also known by its CAS number 19500-02-8, is an aromatic amine with a methoxy group and a methyl group attached to the benzene ring. This compound has garnered attention due to its potential biological activities, including neurochemical effects and its role as an intermediate in various chemical syntheses.
- Molecular Formula : CHNO
- Molecular Weight : 137.18 g/mol
- Melting Point : 27-28 °C
- Boiling Point : Approximately 243.4 °C
- Density : 1.08 g/cm³
- Solubility : Slightly soluble in DMSO and methanol .
Biological Activity Overview
This compound is primarily studied for its potential neurochemical activities. It is involved in the synthesis of indoles and indazoles, which are compounds known for their diverse biological properties, including anti-inflammatory and anticancer activities .
Neurochemical Activity
Research indicates that derivatives of methylanilines can influence neurotransmitter systems, particularly through interactions with serotonin and dopamine pathways. The specific mechanism by which this compound exerts its effects remains under investigation, but preliminary studies suggest it may modulate synaptic transmission or act as a precursor for bioactive compounds .
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal examined the effects of various aniline derivatives on neurotransmitter levels in rodent models. The results indicated that this compound significantly increased serotonin levels, suggesting a potential antidepressant-like effect. This modulation could be linked to its structural similarity to other known psychoactive compounds .
Case Study 2: Synthesis of Bioactive Compounds
Another research article focused on the synthesis of indole derivatives from this compound. These derivatives exhibited notable anticancer properties, particularly against breast cancer cell lines. The study highlighted the compound's utility as a starting material for developing new therapeutic agents .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. As with many aromatic amines, there are concerns regarding mutagenicity and potential carcinogenic effects. Regulatory assessments have classified certain anilines as hazardous, necessitating careful handling and usage guidelines in laboratory settings .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-Methoxy-2-methylaniline in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods or well-ventilated areas to minimize inhalation risks due to its acute oral toxicity (Category 4) and aquatic toxicity (Category 2) . For spills, neutralize with inert absorbents and dispose of as hazardous waste. Regularly consult updated Safety Data Sheets (SDS) for GHS-compliant handling practices.
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer : Compare methods such as catalytic amination of 3-methoxy-2-methylphenol or reductive amination of nitro derivatives. Control reaction parameters like temperature (e.g., 30–50°C for nitro group reduction) and catalyst selection (e.g., Pd/C or Raney Ni). Monitor reaction progress via TLC or HPLC to ensure high yields (>95%) and minimize byproducts .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve molecular conformation (e.g., all-trans backbone) and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Complement with NMR (¹H/¹³C) for functional group analysis and FT-IR to confirm amine and methoxy vibrations. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer : Employ HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities. Use stability-indicating methods under accelerated conditions (e.g., 40°C/75% RH for 1 month). For aqueous stability, perform LC-MS to detect hydrolysis byproducts like 3-methoxy-2-methylphenol .
Advanced Research Questions
Q. How do microbial strains metabolize this compound, and what analytical tools resolve pathway discrepancies?
- Methodological Answer : Rhodococcus rhodochrous strains degrade aromatic amines via catechol dioxygenases. For this compound, use enzyme assays (e.g., catechol 1,2-dioxygenase vs. 2,3-dioxygenase activity) and mutant strains (e.g., CTM2 lacking meta-cleavage genes) to differentiate ortho- vs. meta-cleavage pathways. Monitor metabolites via GC-MS or HPLC-DAD .
Q. What strategies resolve contradictions in degradation data between laboratory and environmental samples?
- Methodological Answer : Conduct comparative studies with controlled variables (e.g., pH, co-substrates like ethanol). Use isotopic labeling (¹³C/¹⁵N) to track degradation pathways. Combine genomic analysis (e.g., DNA hybridization for gene loss in mutants) with metabolomics to identify dead-end products (e.g., chlorinated meta-cleavage intermediates) .
Q. How can researchers evaluate the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer : Perform acute toxicity bioassays using Daphnia magna or algae (OECD Test 202/201). Measure EC₅₀ values and biodegradation half-lives under aerobic/anaerobic conditions. Use QSAR models to predict bioaccumulation potential and LC-MS/MS to quantify residual concentrations in water/sediment samples .
Q. What electronic effects govern the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Analyze substituent effects via Hammett plots or DFT calculations. The methoxy group’s electron-donating resonance directs electrophiles to the para position, while steric hindrance from the methyl group modulates regioselectivity. Validate with kinetic studies (e.g., chlorination rates in acetic acid) and product distribution analysis .
Properties
IUPAC Name |
3-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLVWLFDKRYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473005 | |
Record name | 3-Methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-02-8 | |
Record name | 3-Methoxy-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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